molecular formula C11H22SiSn B12541376 Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane CAS No. 820250-79-1

Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane

Cat. No.: B12541376
CAS No.: 820250-79-1
M. Wt: 301.09 g/mol
InChI Key: PMPJPMOXFVSTBO-UHFFFAOYSA-N
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Description

Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane is a complex organosilicon compound that features both silicon and tin atoms within its structure

Preparation Methods

The synthesis of Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with trimethylstannyl compounds under specific conditions. One common method includes the use of a catalyst such as N-heterocyclic carbene (NHC) and copper (Cu) to facilitate the conjugate addition of silyl-substituted vinylaluminums to substituted cyclic enones . The reaction conditions often require precise temperature control and specific reagents to ensure the desired product is obtained.

Chemical Reactions Analysis

Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the trimethylstannyl group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Alkynyl Silanes
Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane serves as a precursor for the synthesis of alkynyl silanes. The presence of both silicon and tin enhances its reactivity, allowing it to participate in various cross-coupling reactions, such as Sonogashira and Glaser couplings. These reactions are critical in forming complex organic molecules used in pharmaceuticals and agrochemicals .

2. Functionalization of Alkynes
The compound can be utilized to functionalize terminal alkynes through dehydrogenative silylation processes. This method provides a straightforward route to silylated alkynes, which are valuable intermediates in synthetic organic chemistry .

3. Polymer Chemistry
In materials science, this compound can be employed to modify polymer properties. The introduction of silicon and tin into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings, adhesives, and sealants .

Case Studies

Case Study 1: Synthesis of Vinylsilane Derivatives
A study demonstrated the use of this compound in synthesizing vinylsilane derivatives through reactions at the alkyne bond. The resulting vinylsilanes exhibited improved stability compared to their non-silylated counterparts, showcasing the utility of this compound in developing stable intermediates for further functionalization .

Case Study 2: Cross-Coupling Reactions
Research highlighted the effectiveness of this compound in cross-coupling reactions with aryl halides. The compound facilitated high-yield syntheses of complex arylated products, demonstrating its role as a versatile building block in organic synthesis .

Mechanism of Action

The mechanism by which Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane exerts its effects involves its ability to participate in various chemical reactions. The silicon and tin atoms within the compound play crucial roles in its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane can be compared to other similar compounds such as:

Biological Activity

Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane is an organosilicon compound notable for its complex structure, which includes a trimethylsilane moiety and a trimethylstannyl group attached to a pent-4-en-1-yn-1-yl chain. This unique configuration allows the compound to exhibit diverse biological activities, making it a subject of interest in organic synthesis and materials science.

Chemical Structure

The compound's structure can be represented as follows:

C6H12SiSn=Trimethyl 4 trimethylstannyl pent 4 en 1 yn 1 yl silane\text{C}_6\text{H}_{12}\text{SiSn}=\text{Trimethyl 4 trimethylstannyl pent 4 en 1 yn 1 yl silane}

Biological Activity Overview

Research indicates that this compound has potential applications in various biological contexts, particularly due to its reactivity with biological molecules and its role in organic synthesis. The dual functionality of silicon and tin enhances its utility in both synthetic organic chemistry and as a precursor for biologically active compounds.

The biological activity of this compound may stem from several mechanisms:

  • Reactivity with Biological Targets : The tin atom can participate in nucleophilic substitution reactions, potentially interacting with proteins or nucleic acids.
  • Synthesis of Bioactive Compounds : It serves as a versatile building block for synthesizing more complex biologically active molecules.
  • Antimicrobial Properties : Preliminary studies suggest that organotin compounds can exhibit antimicrobial activity, which may extend to derivatives like trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-y]silane.

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of organotin compounds on cancer cell lines. While specific data for trimethyl[4-(trimethylstannyl)pent-4-en-1-y]silane is limited, related stannyl compounds have shown IC50 values indicating significant cytotoxicity against various tumor cells.
  • Antifungal Activity : Similar studies have reported that organotin derivatives exhibit antifungal properties against pathogens like Cryptococcus neoformans, suggesting potential applications in treating fungal infections.
  • Synthetic Utility : Its application in synthesizing complex organic molecules has been documented, particularly in creating novel heterocycles that possess biological activity.

Comparative Analysis

A comparison of the biological activities of related organosilicon and organotin compounds is summarized in the table below:

Compound NameStructure TypeNotable FeaturesBiological Activity
Trimethyltin chlorideOrganotinToxic; used in organic synthesisAntimicrobial
TrimethylsilaneTrialkylsilaneLess reactive; common reagentLimited bioactivity
Trimethyl[4-(trimethylstannyl)pent-4-en-1-y]silaneOrganosiliconUnique dual functionalityPotential anticancer and antifungal effects

Properties

CAS No.

820250-79-1

Molecular Formula

C11H22SiSn

Molecular Weight

301.09 g/mol

IUPAC Name

trimethyl(4-trimethylstannylpent-4-en-1-ynyl)silane

InChI

InChI=1S/C8H13Si.3CH3.Sn/c1-5-6-7-8-9(2,3)4;;;;/h1,6H2,2-4H3;3*1H3;

InChI Key

PMPJPMOXFVSTBO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCC(=C)[Sn](C)(C)C

Origin of Product

United States

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